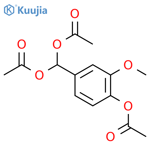

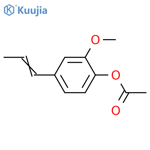

Cas no 881-68-5 (Vanillin acetate)

Vanillin acetate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-Formyl-2-methoxyphenyl acetate

- Vanillin acetate

- 4-Acetoxy-3-methoxybenzaidehyde

- o-Acetylvanillin

- 4-Acetoxy-3-methoxybenzaldehyde

- 3-Methoxy-4-acetoxybenzaldehyde

- Acetylvanillin

- 3-methoxy-4-acetyloxybenzaldehyde

- 4-ACETYLVANILLIN

- 4-O-Acetylvanillin

- acetic acid 4-formyl-2-methoxy-phenyl ester

- Acetovanillin

- FEMA 3108

- 4-Acetoxy-m-anisaldehyde

- Vanillin, acetate

- BENZALDEHYDE, 4-(ACETYLOXY)-3-METHOXY-

- 4-Formyl-2-methoxyphenol acetate

- 4-(Acetyloxy)-3-methoxybenzaldehyde

- 873YNA60FY

- PZSJOBKRSVRODF-UHFFFAOYSA-N

- Benzaldehyde, 4-acetoxy-3-methoxy

- Acetyl vanillin

- Vanillin

- 4-(Acetyloxy)-3-methoxybenzaldehyde (ACI)

- Vanillin, acetate (6CI, 7CI, 8CI)

- 4-Acetoxy-5-methoxybenzaldehyde

- NSC 25863

- NSC 8499

-

- MDL: MFCD00003362

- Inchi: 1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3

- Chiave InChI: PZSJOBKRSVRODF-UHFFFAOYSA-N

- Sorrisi: O=CC1C=C(OC)C(OC(C)=O)=CC=1

- BRN: 1963795

Proprietà calcolate

- Massa esatta: 194.05800

- Massa monoisotopica: 194.058

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 14

- Conta legami ruotabili: 4

- Complessità: 214

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.8

- Carica superficiale: 0

- Superficie polare topologica: 52.6

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: cristalli bianchi o giallastri,

- Densità: 1.1930

- Punto di fusione: 75.0 to 79.0 deg-C

- Punto di ebollizione: 288.5°C at 760 mmHg

- Punto di infiammabilità: 124.9℃

- Indice di rifrazione: 1.579

- PSA: 52.60000

- LogP: 1.43300

- Sensibilità: Air Sensitive

- FEMA: 3108

- Solubilità: Non determinato

Vanillin acetate Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26-S37

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:IRRITANT

- Condizioni di conservazione:Inert atmosphere,2-8°C

- TSCA:Yes

- Frasi di rischio:R36/37/38

Vanillin acetate Dati doganali

- CODICE SA:2915390090

- Dati doganali:

Codice doganale cinese:

2915390090Panoramica:

2915390090. altri esteri di acetato. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:5,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportati

M. Ispezione delle merci importate

N. Ispezione delle merci all'esportazioneRiassunto:

2915390090. esteri dell'acido acetico. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:5,5%. Tariffa generale:30,0%

Vanillin acetate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-W009948-10mM*1mLinDMSO |

Vanillin acetate |

881-68-5 | 99.91% | 10mM*1mLinDMSO |

¥550 | 2023-07-25 | |

| Apollo Scientific | OR6464-1Kg |

4-Acetoxy-3-methoxybenzaldehyde |

881-68-5 | 1kg |

£265.00 | 2023-09-01 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V63680-5g |

Vanillin acetate |

881-68-5 | 5g |

¥49.0 | 2021-09-07 | ||

| Chemenu | CM113511-500g |

4-formyl-2-methoxyphenyl acetate |

881-68-5 | 95%+ | 500g |

$400 | 2024-10-14 | |

| Apollo Scientific | OR6464-500g |

4-Acetoxy-3-methoxybenzaldehyde |

881-68-5 | 500g |

£162.00 | 2025-02-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2977-500 mg |

Acetylvanillin |

881-68-5 | 99.45% | 500MG |

¥483.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V102637-25g |

Vanillin acetate |

881-68-5 | 98% | 25g |

¥77.90 | 2023-08-31 | |

| Cooke Chemical | A8349212-100G |

Vanillin acetate |

881-68-5 | 98% | 100g |

RMB 283.20 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045597-500g |

Vanillin acetate |

881-68-5 | 98% | 500g |

¥719.00 | 2024-10-14 | |

| abcr | AB113267-25 g |

4-Acetoxy-3-methoxybenzaldehyde, 98%; . |

881-68-5 | 98% | 25g |

€50.10 | 2023-04-05 |

Vanillin acetate Metodo di produzione

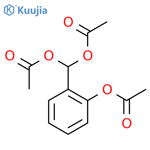

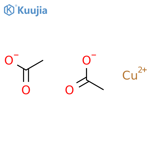

Synthetic Routes 1

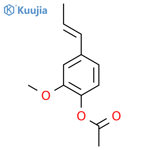

Synthetic Routes 2

1.2 Reagents: Pyridine Solvents: Dichloromethane ; 1 h, reflux

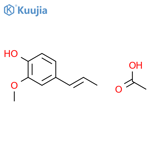

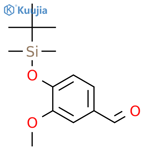

Synthetic Routes 3

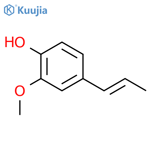

Synthetic Routes 4

Synthetic Routes 5

2.1 Catalysts: Permanganic acid (HMnO4), potassium salt (1:1) , Copper sulfate pentahydrate ; 16 min

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

1.2 Solvents: Ethyl acetate

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Synthetic Routes 13

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Synthetic Routes 21

Synthetic Routes 22

Synthetic Routes 23

Synthetic Routes 24

Synthetic Routes 25

1.2 Reagents: L-Ascorbic acid Solvents: Water

Synthetic Routes 26

Synthetic Routes 27

1.2 Reagents: Pyridine Solvents: Dichloromethane ; 1 h, reflux

Vanillin acetate Raw materials

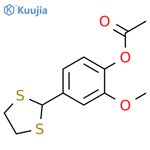

- Phenol, 4-(1,3-dithian-2-yl)-2-methoxy-, acetate

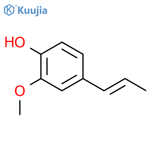

- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl-

- Vanillin

- Acetylisoeugenol

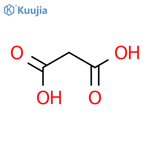

- propanedioic acid

- Copper(II) Acetate, Anhydrous

- Phenol, 4-(1,3-dithiolan-2-yl)-2-methoxy-, 1-acetate

- OFTPZWDWEKLJDP-UHFFFAOYSA-N

- Isoeugenol

- Methanediol,1-[4-(acetyloxy)-3-methoxyphenyl]-, 1,1-diacetate

- Methoxy-4-(1,1-dimethylethyl)dimethylsilyloxy-3-benzaldehyde

- (Z)-2-methoxy-4-(1-propenyl)-phenol, acetate

- Isoeugenol acetate

- [2-(acetyloxy)phenyl]methanediyl diacetate

Vanillin acetate Preparation Products

Vanillin acetate Letteratura correlata

-

Shalini Arora,Neeraj Gupta,Vasundhara Singh Green Chem. 2020 22 2018

-

B. Ramalingam,B. Sana,J. Seayad,F. J. Ghadessy,M. B. Sullivan RSC Adv. 2017 7 11951

-

Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391

-

4. Three syntheses of lacticolorinKarsten Krohn,Joachim Thiem J. Chem. Soc. Perkin Trans. 1 1977 1186

-

Glenieliz C. Dizon,George Atkinson,Stephen P. Argent,Lea T. Santu,David B. Amabilino Soft Matter 2020 16 4640

881-68-5 (Vanillin acetate) Prodotti correlati

- 58534-64-8(3,4-bis(acetyloxy)benzoic acid)

- 6635-24-1(3,4,5-tris(Acetyloxy)benzoic Acid)

- 881-57-2(O-Acetyl Isovanillin)

- 6318-20-3(Acetylsyringic Acid)

- 71932-18-8(3,4,5-Triacetoxybenzaldehyde)

- 72207-94-4(Ethylvanillin acetate)

- 34231-78-2(3-Acetoxybenzaldehyde)

- 10543-12-1(4-(Acetyloxy)-3-methoxybenzoic Acid)

- 1354008-21-1([Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid)

- 2229516-92-9(5-(4-methylcyclohexyl)-1,2-oxazol-4-amine)